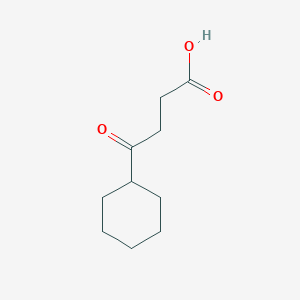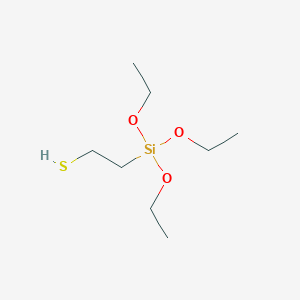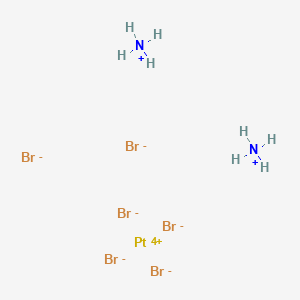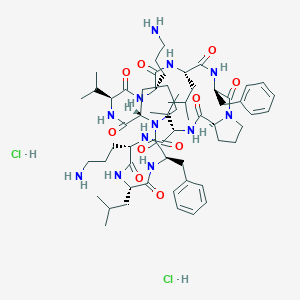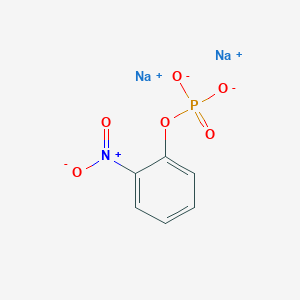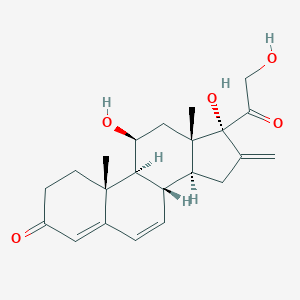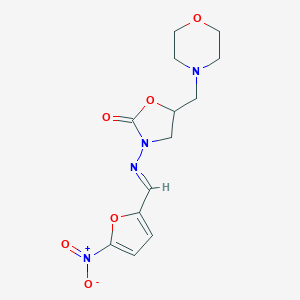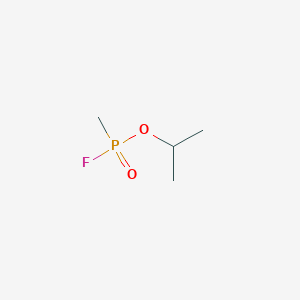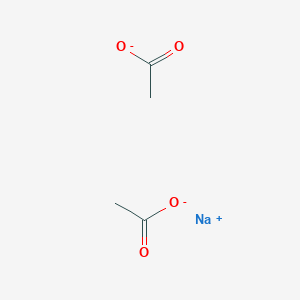
sodium;acetic acid;acetate
Vue d'ensemble
Description
L'hydroxyacétone, également connue sous le nom d'acétol, est un composé organique de formule chimique CH₃C(O)CH₂OH. C'est la plus simple des hydroxycétones, constituée d'un substituant alcool primaire sur l'acétone. Ce liquide incolore et distillable est connu pour son odeur douce et est utilisé dans diverses réactions chimiques et applications industrielles .
Mécanisme D'action
Target of Action
Sodium diacetate primarily targets microbial organisms, particularly those responsible for spoilage in food products . It is effective against a wide range of bacteria, including lactic acid bacteria (LAB), which are the primary spoilers in many food products .
Mode of Action
The antimicrobial action of sodium diacetate is attributed to its ability to penetrate microbial cell walls in its undissociated form . Once inside the cell, it dissociates, releasing acetic acid and lowering the internal pH . This acidification disrupts normal cellular processes, leading to the inhibition of microbial growth .
Biochemical Pathways
Sodium diacetate affects the biochemical pathways related to energy production and pH regulation in microbial cells . The acidification of the internal cellular environment disrupts the proton gradient across the cell membrane, impairing ATP synthesis and forcing the cell to expend energy to pump out excess protons . This energy expenditure can lead to cell death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for sodium diacetate are not readily available, it’s important to note that as a food additive, it is generally recognized as safe (GRAS) by the FDA. Sodium diacetate is a salt of acetic acid and is likely to follow similar metabolic pathways. It is highly soluble in water, which suggests good bioavailability .
Result of Action
The primary result of sodium diacetate’s action is the inhibition of microbial growth, leading to increased shelf life and safety of food products . For instance, in meat products, sodium diacetate has been shown to reduce total plate count (TPC) and improve various quality attributes during storage .
Action Environment
The efficacy of sodium diacetate can be influenced by environmental factors such as pH, temperature, and the presence of other ions . Its antimicrobial action is most effective in acidic environments, which favor the undissociated form of the compound . Additionally, its effectiveness can vary with the specific microorganisms present, as different species have different sensitivities to the compound .
Analyse Biochimique
Biochemical Properties
Sodium Diacetate plays a role in biochemical reactions, particularly in food preservation and flavoring. It has antimicrobial properties, which are attributed to its ability to lower the pH of the environment, inhibiting the growth of molds and bacteria . In the context of alfalfa silage, Sodium Diacetate has been shown to interact with various bacteria, influencing the fermentation process and aerobic stability .
Cellular Effects
Sodium Diacetate can influence cell function by altering the pH environment. For instance, in meat products, Sodium Diacetate can lower the pH on the surface, inhibiting the growth of molds and bacteria, including some major foodborne pathogens . It also has an impact on gene expression, as it can influence the microbial diversity in food products .
Molecular Mechanism
The mechanism of action of Sodium Diacetate is primarily through its acidity. As a salt of acetic acid, it dissociates in solution to form acetate, sodium, and hydrogen ions . This increases the concentration of hydrogen ions, thereby lowering the pH and creating an environment that is unfavorable for the growth of certain microorganisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Diacetate can change over time. For example, in a study on alfalfa silage, Sodium Diacetate was found to improve the aerobic stability of the silage over a period of 45 days of ensiling followed by 7 days of aerobic exposure .
Transport and Distribution
Sodium Diacetate, being a salt, is freely soluble in water Once in solution, it dissociates into sodium, acetate, and hydrogen ions, which can then be transported and distributed within cells and tissues
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'hydroxyacétone peut être synthétisée par plusieurs méthodes :
Déshydratation du glycérol : Il s'agit d'une méthode industrielle courante où le glycérol est déshydraté pour produire de l'hydroxyacétone.
Réaction de substitution sur la bromoacétone : En laboratoire, l'hydroxyacétone peut être synthétisée par une réaction de substitution sur la bromoacétone.
Déshydrogénation en phase gazeuse du 1,2-propanediol : En utilisant des oxydes de métaux alcalino-terreux comme catalyseurs, le 1,2-propanediol subit une déshydrogénation en phase gazeuse pour produire de l'hydroxyacétone.
Méthodes de production industrielle : La production industrielle d'hydroxyacétone implique principalement la déshydratation du glycérol, qui est un sous-produit de la production de biodiesel. Cette méthode est privilégiée en raison de sa simplicité et de sa rentabilité .
Analyse Des Réactions Chimiques
L'hydroxyacétone subit diverses réactions chimiques, notamment :
Oxydation : L'hydroxyacétone peut être oxydée pour former des composés tels que l'acide acétique et l'acide formique.
Réduction : Elle peut être réduite pour produire du 1,2-propanediol.
Condensation aldolique : En milieu alcalin, l'hydroxyacétone subit une condensation aldolique rapide.
Polymérisation : Elle peut former un dimère cyclique hémiacétal par une polymérisation rapide.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Conditions alcalines : Hydroxyde de sodium, hydroxyde de potassium.
Principaux produits formés :
Produits d'oxydation : Acide acétique, acide formique.
Produits de réduction : 1,2-propanediol.
Produits de condensation aldolique : Divers produits aldoliques en fonction des conditions de réaction.
4. Applications de la recherche scientifique
L'hydroxyacétone a des applications diverses dans la recherche scientifique :
Biologie : L'hydroxyacétone est utilisée pour étudier les mécanismes enzymatiques et les voies métaboliques.
Médecine : Elle est impliquée dans la synthèse des imidazoles, qui sont des agents antihypertenseurs puissants.
5. Mécanisme d'action
Le mécanisme d'action exact de l'hydroxyacétone n'est pas entièrement compris, mais on pense qu'elle fonctionne comme une coenzyme, facilitant la catalyse enzymatique. Elle joue un rôle dans la synthèse de l'énergie, des acides aminés et d'autres molécules vitales. De plus, l'hydroxyacétone est impliquée dans la production et la régulation d'hormones telles que l'adrénaline et le cortisol .
Applications De Recherche Scientifique
Hydroxyacetone has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Mannich and aldol reactions.
Biology: Hydroxyacetone is used to study enzyme mechanisms and metabolic pathways.
Medicine: It is involved in the synthesis of imidazoles, which are potent antihypertensive agents.
Industry: Hydroxyacetone is used in the production of polyols, acrolein, dyes, and skin tanning agents.
Comparaison Avec Des Composés Similaires
L'hydroxyacétone est unique en raison de sa structure simple d'hydroxycétone. Parmi les composés similaires, on peut citer :
Acétone : Elle ne possède pas le groupe hydroxy présent dans l'hydroxyacétone.
1,2-Propanediol : Produit de réduction de l'hydroxyacétone.
Glycolaldéhyde : Un composé hydroxycarbonylé en C₂ qui peut former de l'hydroxyacétone par certaines réactions.
L'hydroxyacétone se démarque par sa polyvalence dans diverses réactions chimiques et sa large gamme d'applications dans différents domaines.
Propriétés
IUPAC Name |
disodium;diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2Na/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGYRRGJRBEUFK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, hygroscopic crystalline solid with an acetic odour, White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline] | |
| Record name | SODIUM DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOLUBILITY IN WATER: 1 G/ML, Slightly soluble in alcohol; insoluble in ether | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1010 | |
| Record name | SODIUM DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, CRYSTALLINE SOLID | |
CAS No. |
126-96-5 | |
| Record name | SODIUM DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride](/img/structure/B92389.png)

